molecular formula C9H14ClN B6214227 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride CAS No. 2731010-10-7

6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride

Katalognummer: B6214227
CAS-Nummer: 2731010-10-7
Molekulargewicht: 171.67 g/mol
InChI-Schlüssel: VYKOOIJWIJEQLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. The structure of this compound includes an ethynyl group attached to a bicyclic azabicyclo[2.2.2]octane core, which is further stabilized by the presence of a hydrochloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-2-azabicyclo[222]octane hydrochloride typically involves the construction of the azabicyclo[22One common method involves the enantioselective construction of the azabicyclo[2.2.2]octane scaffold, which can be achieved through various synthetic routes . These routes often rely on the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner .

Industrial Production Methods

Industrial production of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the bicyclic core or the ethynyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the azabicyclo[2.2.2]octane core provides structural stability. The compound may interact with enzymes or receptors, influencing biological pathways and leading to specific effects .

Eigenschaften

CAS-Nummer

2731010-10-7

Molekularformel

C9H14ClN

Molekulargewicht

171.67 g/mol

IUPAC-Name

6-ethynyl-2-azabicyclo[2.2.2]octane;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-2-8-5-7-3-4-9(8)10-6-7;/h1,7-10H,3-6H2;1H

InChI-Schlüssel

VYKOOIJWIJEQLG-UHFFFAOYSA-N

Kanonische SMILES

C#CC1CC2CCC1NC2.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.